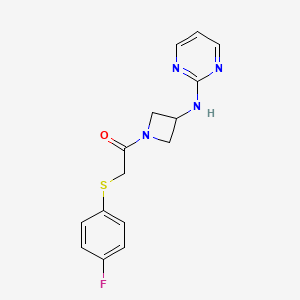
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information on the synthesis of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine, there are studies on the synthesis of similar piperidine derivatives . For instance, a study on the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) was found . The compound was synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, FTIR .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, the geometry of M1BZP was optimized using the DFT method and compared with X-ray diffraction data . The calculated energies for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) showed the stability and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . For example, several piperidine alkaloids isolated from natural herbs have shown these effects .
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . While the specific mechanisms and effectiveness can vary, this represents a significant area of research and potential application.
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them a valuable tool in the fight against malaria . Further research is needed to explore the full potential of these compounds in this context.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their effectiveness in these applications can depend on a variety of factors, including the specific derivative and the type of microorganism.
Antihypertension Applications
These compounds have also been used in the treatment of hypertension . Further research could help to optimize these treatments and explore new possibilities.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used for their analgesic (pain-relieving) and anti-inflammatory properties . This makes them valuable in the treatment of a variety of conditions characterized by pain and inflammation.
Anti-Alzheimer Applications
Research has indicated potential applications of piperidine derivatives in the treatment of Alzheimer’s disease . This is a promising area of research given the significant impact of Alzheimer’s on global health.
Antipsychotic Applications
Piperidine derivatives have also been used as antipsychotic agents . This represents another significant area of potential application, given the importance of effective treatments for psychiatric conditions.
Wirkmechanismus
Target of Action
It is known that benzylpiperidine derivatives often interact with monoamine receptors . They act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Mode of Action
The compound interacts with its targets, primarily monoamine receptors, to induce the release of neurotransmitters such as dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmission .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely influences the pathways involving dopamine and norepinephrine neurotransmission .
Pharmacokinetics
Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , suggesting rapid absorption and metabolism.
Result of Action
The molecular and cellular effects of 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine’s action are likely related to its influence on monoamine neurotransmission. By promoting the release of neurotransmitters such as dopamine and norepinephrine, the compound may affect neuronal activity and neurotransmission .
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for 4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine.
Eigenschaften
IUPAC Name |
4-benzyl-1-(2,5-dibromophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRVZUVWYNJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(2,5-dibromobenzenesulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


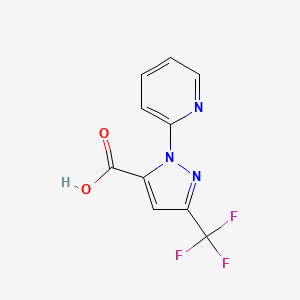

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2788118.png)
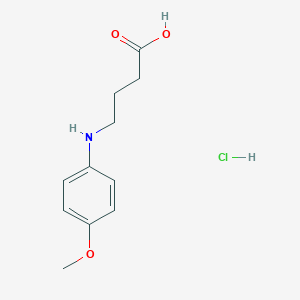
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788122.png)
![N-(4-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2788123.png)
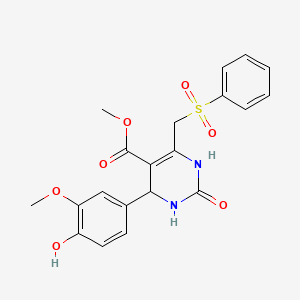
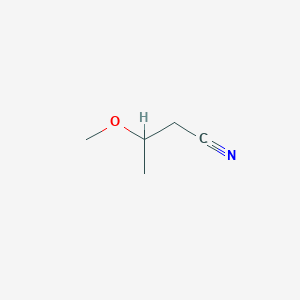

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2788127.png)
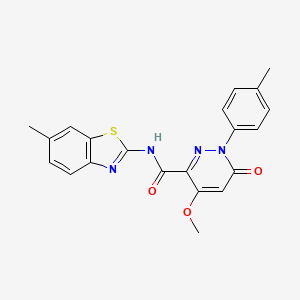
![4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine;hydrochloride](/img/structure/B2788129.png)
